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Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinolin-6-ol
CAS No.: 205448-74-4
Cat. No.: B3114859
- 7

Part 1: Chemical Identity & Core Significance

4-Chloro-7-methoxyquinolin-6-ol is a functionalized quinoline intermediate primarily used in
the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Structurally, it
possesses a C4-chlorine handle for nucleophilic aromatic substitution (

) and a C6-hydroxyl group that serves as a versatile attachment point for solubilizing side
chains or ether linkages found in drugs like Lenvatinib and Cabozantinib analogs.

Nomenclature & Identifiers
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Property Detail
IUPAC Name 4-Chloro-7-methoxyquinolin-6-ol
CAS Registry Number 205448-74-4

4-Chloro-6-hydroxy-7-methoxyquinoline; 6-
Common Synonyms o
Hydroxy-7-methoxy-4-chloroquinoline

Molecular Formula

Molecular Weight 209.63 g/mol

SMILES COclcc2c(cclO)c(Clyeen2

Distinct from 4-chloro-6-methoxyquinolin-7-ol
Kev | Warni (CAS 205448-31-3).[1][2] The position of the -
ey Isomer Warnin
Y g OH and -OMe groups dictates reactivity and

biological potency.

Part 2: Physicochemical Profile[3]

The physical properties of 4-Chloro-7-methoxyquinolin-6-ol are governed by the interplay
between the lipophilic chloro-quinoline core and the polar, hydrogen-bond-donating hydroxyl

group.

Physical Properties Table
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Property Value | Description Source/Validation
Off-white to brownish Observed in analog synthesis

Appearance ) ) ) )
crystalline solid (e.g., 6,7-dimethoxy variants).

>200°C (Predicted); Analogs

) Inferred from 4-chloro-6,7-
typically melt 130-180°C, but

dimethoxyquinoline (MP 132-

Melting Point free phenols often exhibit )
136°C) and phenolic H-bond

higher MPs due to

intermolecular H-bonding. effects.

Soluble: DMSO, DMF,

Pyridine.Slightly Soluble: Phenolic nature allows
Solubility Methanol, Ethanol solubility in basic aqueous

(heated).Insoluble: Water, media (forming phenoxide).

Hexane.

The C4-Cl electron-

) withdrawing group lowers the
~8.5 (Phenolic OH); ~3.5 o o
pKa (Calculated) o basicity of the quinoline
(Quinoline N) )
nitrogen compared to

unsubstituted quinoline.

Moderate lipophilicity suitable
LogP 23+0.2 for membrane permeability in

drug precursors.

) ) Consistent with halogenated
Density ~1.4 g/cm?3 (Predicted) het i id
eterocyclic solids.

Stability & Storage[4][6]

e Hygroscopicity: Low to moderate. The phenolic hydroxyl can absorb moisture; store under
inert atmosphere (Nitrogen/Argon).

e Reactivity: The C4-Chlorine is highly reactive toward nucleophiles (amines, alkoxides) under
thermal or basic conditions. The C6-Hydroxyl is susceptible to oxidation or O-alkylation.

o Storage: Keep at 2—8°C, protected from light to prevent photo-degradation of the quinoline
ring.
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Part 3: Synthesis & Manufacturing Logic

The synthesis of 4-Chloro-7-methoxyquinolin-6-ol typically follows the Gould-Jacobs reaction
pathway, favored for its scalability and regioselectivity.

Retrosynthetic Analysis

The core is constructed from an aniline precursor and a malonate derivative.
o Target: 4-Chloro-7-methoxyquinolin-6-ol[3][4][5][1][6][7][8]
e Precursor 1: 6-Hydroxy-7-methoxy-4-quinolinone

» Starting Materials: 4-Amino-2-methoxyphenol + Diethyl ethoxymethylenemalonate
(DEEMM).

Step-by-Step Protocol
Step 1: Condensation (Enamine Formation)
» Reagents: 4-Amino-2-methoxyphenol (1.0 eq), DEEMM (1.1 eq).

» Conditions: Reflux in Ethanol or Toluene (80-110°C) for 2—4 hours.

e Mechanism: Nucleophilic attack of the aniline nitrogen on the vinyl ether of DEEMM,
eliminating ethanol.

o Checkpoint: Monitor disappearance of aniline by TLC/HPLC. Product is often an oil or low-
melting solid.

Step 2: Cyclization (Gould-Jacobs)

o Reagents: Diphenyl ether (solvent) or Dowtherm A.
o Conditions: High temperature (250°C) thermal cyclization.

e Process: The enamine undergoes intramolecular electrophilic aromatic substitution,
releasing ethanol to form the 4-hydroxyquinoline (tautomer of 4-quinolone) scaffold.
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« Purification: Upon cooling, the quinolone often precipitates. Wash with non-polar solvents
(hexane) to remove diphenyl ether.

Step 3: Chlorination[5][2]

o Reagents: Phosphorus Oxychloride (

, EXCesS).

o Conditions: Reflux (100-110°C) for 2—6 hours.

e Mechanism: Conversion of the C4-carbonyl/hydroxyl tautomer to a reactive
dichlorophosphate intermediate, followed by chloride displacement.

» Critical Safety: Quench excess

carefully into ice-water. Maintain pH ~7-8 to precipitate the product without deprotonating the
phenol (unless phenoxide salt is desired).

Synthesis Workflow Diagram

1
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I
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Figure 1: Synthetic route from commercially available aniline precursors via the Gould-Jacobs
reaction.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the target from its isomers (e.g., 7-ol, 6-
methoxy).

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is distinct due to the para-positioning of the protons on the heterocyclic ring
and the specific coupling patterns of the benzene ring.

e Solvent: DMSO-

(preferred for solubility).

¢ Predicted Shifts:

o ~10.0-10.5 ppm (s, 1H): Phenolic -OH (Exchangeable with
).
o ~8.6 ppm (d, J=5.0 Hz, 1H): C2-H (Deshielded by adjacent N).
o ~7.5 ppm (d, J=5.0 Hz, 1H): C3-H (Characteristic of 4-chloroquinolines).
o ~7.4 ppm (s, 1H): C8-H (Singlet due to 6,7-substitution).
o ~7.3 ppm (s, 1H): C5-H (Singlet due to 6,7-substitution).
o ~3.95 ppm (s, 3H): -OCH
group.

Mass Spectrometry (MS)[9]

 lonization: ESI (+) or APCI.

e Parent lon:
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(for
Cl) and
(for
cl).

 |sotope Pattern: Distinct 3:1 ratio of M : M+2 peaks confirms the presence of one chlorine
atom.

HPLC Method Development

For purity assessment, use a reverse-phase method capable of resolving the phenolic
impurities.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 pm, 4.6 x 100 mm.
» Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

» Mobile Phase B: Acetonitrile.

o Gradient: 5% B to 95% B over 10-15 min.

e Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline conjugation).

Analytical Decision Tree
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Figure 2: Analytical workflow for purity confirmation and impurity identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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